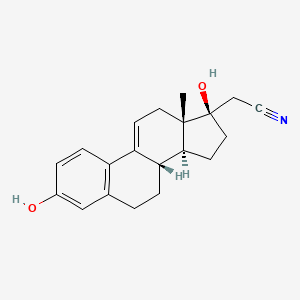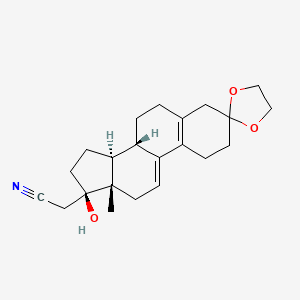
依贝沙坦二聚体杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.
科学研究应用
Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:
Chemistry: Research focuses on the synthesis, characterization, and degradation pathways of the impurity.
Biology: Studies investigate the biological activity and potential toxicity of the impurity.
Medicine: Research aims to ensure the safety and efficacy of Irbesartan by controlling impurity levels.
Industry: The impurity profile is crucial for regulatory compliance and quality control in pharmaceutical manufacturing
准备方法
The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection and subsequent deprotection.
Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .
化学反应分析
Irbesartan dimer impurity can undergo various chemical reactions, including:
Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.
Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .
相似化合物的比较
Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:
Losartan: Similar impurities can form during the synthesis of Losartan, another angiotensin II receptor antagonist.
Valsartan: Valsartan synthesis also involves the formation of related impurities.
Candesartan: Impurities in Candesartan share structural similarities with those in Irbesartan.
The uniqueness of Irbesartan dimer impurity lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.
属性
CAS 编号 |
1346598-52-4 |
|---|---|
分子式 |
C39H38N10O |
分子量 |
662.8 g/mol |
IUPAC 名称 |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
InChI 键 |
WRDCNWPENKTBFX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)





![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
